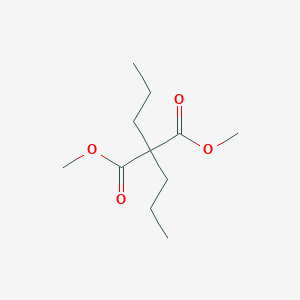
2,3-Diacetyloxybutanedioic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(acetyloxy)butanedioic acid typically involves the acetylation of succinic acid derivatives. One common method is the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired diacetate product.
Industrial Production Methods: In an industrial setting, the production of 2,3-Bis(acetyloxy)butanedioic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of acetic anhydride and succinic anhydride as starting materials remains the same, but the process is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(acetyloxy)butanedioic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield succinic acid and acetic acid.
Oxidation: The compound can be oxidized to form more oxidized derivatives of succinic acid.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as butanediol derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a strong acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the acetyloxy groups, depending on the desired product.
Major Products:
Hydrolysis: Succinic acid and acetic acid.
Oxidation: Oxidized derivatives of succinic acid.
Reduction: Butanediol derivatives.
Substitution: Products with different functional groups replacing the acetyloxy groups.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(acetyloxy)butanedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Bis(acetyloxy)butanedioic acid involves its hydrolysis to release succinic acid and acetic acid. Succinic acid is a key intermediate in the citric acid cycle, which is essential for cellular respiration and energy production. The compound’s effects are mediated through its conversion to succinic acid, which then participates in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Succinic Acid: The parent compound of 2,3-Bis(acetyloxy)butanedioic acid, with hydroxyl groups instead of acetyloxy groups.
Malic Acid: Similar structure but with hydroxyl groups on the second and third carbon atoms.
Tartaric Acid: Contains two hydroxyl groups on adjacent carbon atoms but differs in the overall structure.
Uniqueness: 2,3-Bis(acetyloxy)butanedioic acid is unique due to the presence of acetyloxy groups, which impart different chemical properties compared to its parent compound, succinic acid
Eigenschaften
IUPAC Name |
2,3-diacetyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEZBAYYIQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276001, DTXSID90965912 | |
| Record name | 2,3-bis(acetyloxy)butanedioicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18261-99-9, 51591-38-9 | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18261-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-bis(acetyloxy)butanedioicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)











